3-amino-N-cyclopentyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Amino-N-cyclopentyl-1-isopropyl-1H-pyrazole-5-carboxamide is a compound with the molecular formula C12H20N4O and a molecular weight of 236.31 . It is a type of 1H-pyrazole-5-carboxamide compound . These compounds are known for their potential fungicidal and insecticidal activities .
Molecular Structure Analysis
The structure of 1H-pyrazole-5-carboxamide compounds, including 3-Amino-N-cyclopentyl-1-isopropyl-1H-pyrazole-5-carboxamide, is characterized by 1H NMR, mass spectrometry, and elemental analysis . Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity .Chemical Reactions Analysis
While specific chemical reactions involving 3-Amino-N-cyclopentyl-1-isopropyl-1H-pyrazole-5-carboxamide are not available, it’s worth noting that 1H-pyrazole-5-carboxamide compounds are often used as starting materials for the preparation of more complex heterocyclic systems .Future Directions
1H-pyrazole-5-carboxamide compounds, including 3-Amino-N-cyclopentyl-1-isopropyl-1H-pyrazole-5-carboxamide, could be considered as a precursor structure for further design of pesticides . This suggests potential future directions in the development of new pesticides with lower toxicity and higher efficiency .
Properties
IUPAC Name |
5-amino-N-cyclopentyl-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-8(2)16-10(7-11(13)15-16)12(17)14-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H2,13,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPLGLGTQBJYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.